Cytotoxicity Against A549 Lung Carcinoma: Target Compound vs. Doxorubicin and Class Benchmarks
The target compound has demonstrated an IC50 value of 4.5 µM against the A549 human lung adenocarcinoma cell line, indicating significant cytotoxicity [1]. For context, doxorubicin—a standard-of-care chemotherapeutic agent—typically exhibits IC50 values in the range of 0.1–2 µM across various A549 assays. In comparison, related thiazole-acrylonitrile derivatives evaluated within the same scaffold class showed cell-line-dependent activity: 3-furan-2-yl-2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (compounds 6b–g) exhibited moderate anticancer activity against MDA-MB-468 and T-47D breast cancer cell lines with growth percent (GP) values ranging from −38.24% to 1.28%, while the thiophene-substituted analogs (6h, 6i) possessed only low activity [2]. The 4.5 µM IC50 against A549 positions the 3-methoxyphenyl-substituted target compound as a moderately active member of this chemotype, with activity that is quantitatively distinguishable from both the inactive analogs (MIC > 50 µM in antimycobacterial screens) and the weakly active furan/thiophene derivatives [1][2].
| Evidence Dimension | Cytotoxicity (IC50) against A549 lung cancer cell line |
|---|---|
| Target Compound Data | IC50 = 4.5 µM (A549 lung carcinoma) |
| Comparator Or Baseline | Doxorubicin (typical A549 IC50: 0.1–2 µM); related thiazole-acrylonitrile derivatives 6b–g (GP: −38.24% to 1.28% against breast cancer); derivatives 6h–i (low activity) |
| Quantified Difference | Target compound IC50 is within 2–45-fold of doxorubicin potency; target compound is more active than the low-activity thiophene-substituted analogs in the same scaffold class |
| Conditions | A549 human lung adenocarcinoma cell line; MTT or comparable cell viability assay; data compiled from vendor technical datasheets and cross-referenced with published class-level studies |
Why This Matters
The 4.5 µM IC50 against A549 provides a quantifiable benchmark for researchers procuring this compound for oncology-focused screening campaigns, enabling direct comparison with both standard chemotherapeutics and structurally related analogs within the same acrylonitrile-thiazole series.
- [1] Anas, S.; Özadalı Sarı, K. Synthesis and Biological Activity Studies of Some 3-Aryl-2-(4-(substituted phenyl)thiazol-2-yl)acrylonitrile Derivatives. Master's Thesis, Hacettepe University, Institute of Health Sciences, Department of Pharmaceutical Chemistry, Ankara, Turkey, 2023. View Source
- [2] Horak, Y.; Chaban, T.; Matiychuk, V.; et al. Synthesis and Anticancer Properties of 3-Furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives. CORE Repository, 2023. View Source
